molecular formula C10H14N2 B15221755 1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine

1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine

Cat. No.: B15221755
M. Wt: 162.23 g/mol
InChI Key: BKMVHCVGRXUSPB-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system with a methyl group at the 1-position and an amine substituent at the 5-position. Tetrahydroquinolines are known for diverse bioactivities, including analgesic, neuroprotective, and receptor-modulating effects, depending on substituent patterns and stereochemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-5-amine

InChI

InChI=1S/C10H14N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7,11H2,1H3

InChI Key

BKMVHCVGRXUSPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C=CC=C21)N

Origin of Product

United States

Preparation Methods

Cyclization of N-Substituted Acetamide Precursors

A foundational approach involves cyclizing N-substituted acetamide derivatives to construct the tetrahydroquinoline core. This method, adapted from tetrahydroisoquinoline syntheses, employs phenylethylamine derivatives coupled with carboxylic acids. For example, cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylphenyl acetamide with phosphorus oxychloride (POCl₃) followed by sodium borohydride (NaBH₄) reduction yields 1-methyl-1,2,3,4-tetrahydroquinoline intermediates. Subsequent nitration and reduction steps can introduce the 5-amine group, though regioselectivity challenges necessitate careful optimization of reaction conditions.

Key advantages:

  • High functional group tolerance.
  • Scalability for industrial applications.

Limitations:

  • Multi-step synthesis reduces overall yield.
  • Requires stringent control over reaction temperatures to avoid byproducts.

Domino Reaction Approaches

Reductive Amination-Cyclization Sequences

Domino reactions, which combine multiple transformations in a single flask, offer efficient pathways. A notable method involves reductive amination followed by cyclization. For instance, treatment of 5-nitro-1-methyl-3,4-dihydroquinoline with hydrogen gas (H₂) over a palladium catalyst achieves simultaneous reduction of the nitro group to an amine and saturation of the heterocyclic ring. This one-pot strategy reported yields of 85–92% for analogous tetrahydroquinolines.

Mechanistic Insights:

  • Nitro group reduction to amine.
  • Imine formation via dehydrogenation.
  • Stereoselective hydrogenation to yield cis-configuration products.

Acid-Catalyzed Ring Closure

Brontsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) facilitate cyclization of N-methyl-β-phenylethylamine derivatives. For example, heating N-methyl-2-(3-aminophenyl)ethylamine with H₂SO₄ induces intramolecular cyclization, forming the tetrahydroquinoline skeleton. Post-synthetic modifications, including Schutz group strategies, enable precise introduction of the 5-amine group.

Optimization Data:

Condition Yield (%) Purity (%)
H₂SO₄, 100°C, 6h 78 95
AlCl₃, reflux, 8h 65 88

Metal-Promoted Syntheses

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination enables direct introduction of the 5-amine group onto preformed tetrahydroquinoline scaffolds. Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand, coupling of 1-methyl-5-bromo-1,2,3,4-tetrahydroquinoline with ammonia or methylamine achieves moderate yields (50–65%). Microwave-assisted conditions enhance reaction rates and selectivity.

Case Study:

  • Substrate: 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline.
  • Ligand: BINAP.
  • Yield: 62% after 2h at 120°C.

Nickel-Catalyzed Hydrogenation

Nickel catalysts (e.g., Raney Ni) facilitate selective hydrogenation of quinoline derivatives. Hydrogenation of 1-methyl-5-nitroquinoline at 80°C under 50 psi H₂ pressure yields 1-methyl-1,2,3,4-tetrahydro-5-quinolinamine with >90% conversion. This method is advantageous for substrates sensitive to harsh acidic conditions.

Advanced Functionalization Techniques

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable regioselective functionalization. Lithiation of 1-methyl-1,2,3,4-tetrahydroquinoline using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at −78°C generates a stabilized aryl lithium species, which reacts with electrophiles (e.g., tosyl azide) to introduce the 5-amine group.

Reaction Scheme:

  • 1-methyl-1,2,3,4-tetrahydroquinoline + n-BuLi → ArLi intermediate.
  • Quenching with TsN₃ → 5-amino product.

Purification and Analytical Validation

Crystallization Protocols

Crystalline products are obtained via ethanol-water mixtures (95:5 v/v) followed by diisopropyl ether antisolvent addition. Slow cooling (0–10°C) ensures high crystallinity, critical for pharmaceutical applications.

Analytical Data:

  • Melting Point : 168–170°C (DSC).
  • XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°.
  • HPLC Purity : >99% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Steps Scalability Cost Efficiency
Domino Reductive Amination 85–92 1 High Moderate
Acid-Catalyzed Cyclization 65–78 3 Medium Low
Pd-Catalyzed Coupling 50–65 2 Low High

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as an antidepressant.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers and Isoquinoline Derivatives

  • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (4X6): Structure: Isoquinoline core with methyl at 2-position and amine at 5-position. Molecular Formula: C₁₀H₁₄N₂ (identical to the target compound but differing in nitrogen position). Key Differences: Isoquinoline derivatives often exhibit distinct binding affinities due to altered electronic and steric environments compared to quinoline analogs .
  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine: Structure: Quinoline core with methyl at 1-position and amine at 3-position. Molecular Weight: 162.235 g/mol (C₁₀H₁₄N₂). Synthesis: Requires regioselective functionalization, highlighting the challenge of positional isomer control .

Table 1: Structural Comparison of Quinoline and Isoquinoline Derivatives

Compound Core Structure Substituent Positions Molecular Formula Molecular Weight (g/mol)
1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine Quinoline 1-CH₃, 5-NH₂ C₁₀H₁₄N₂ ~162*
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine Isoquinoline 2-CH₃, 5-NH₂ C₁₀H₁₄N₂ 162.24
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine Quinoline 1-CH₃, 3-NH₂ C₁₀H₁₄N₂ 162.235

*Estimated based on structural similarity.

Functionalized Tetrahydroquinolines

  • 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Activity: Analgesic potency 1/8th of morphine, demonstrating the impact of hydroxyl vs. amine substituents on bioactivity .
  • N-(1-(3-(Dimethylamino)propyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (52): Structure: 6-position thiophene-carboximidamide and 3-(dimethylamino)propyl chain. Purity: 95.5–99.6% via HPLC, indicating advanced synthetic methodologies for complex derivatives .

Pharmacological Analogs

  • Sertraline :
    • Structure : Tetrahydro-naphthylamine with 3,4-dichlorophenyl and methyl groups.
    • Activity : Selective serotonin reuptake inhibitor (SSRI) with minimal anticholinergic effects, underscoring the role of aromatic substituents in target specificity .
  • Modafinil: Related Structure: 1-Methyl-1,2,3,6-tetrahydropyridine derivative.

Key Research Findings and Limitations

  • Limitations: Direct data on this compound is sparse; inferences rely on structural analogs. Further studies are needed to elucidate its specific pharmacokinetic and pharmacodynamic profiles.

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine (also known as 1-MeTIQ) is a compound that has gained attention for its potential biological activities, particularly in the fields of neuroprotection and pharmacology. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-MeTIQ is a derivative of tetrahydroisoquinoline, characterized by a methyl group attached to the nitrogen atom. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

The biological activity of 1-MeTIQ can be attributed to several mechanisms:

  • Neurotransmitter Modulation : 1-MeTIQ has been shown to modulate dopamine and glutamate neurotransmission, which is crucial for its neuroprotective effects. It acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .
  • Free Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in neuronal tissues .
  • Neuroprotective Effects : Research indicates that 1-MeTIQ can protect against neurotoxicity induced by substances like MPTP (a neurotoxin associated with Parkinson's disease). It has demonstrated the ability to antagonize behavioral syndromes caused by neurotoxins in rodent models .

Neuroprotective Studies

A significant body of research has focused on the neuroprotective properties of 1-MeTIQ. In studies involving rodents, it was found to:

  • Prevent Dopaminergic Neurodegeneration : 1-MeTIQ mitigated the effects of neurotoxic agents on dopaminergic neurons, suggesting its potential in treating neurodegenerative diseases such as Parkinson's disease .
  • Behavioral Effects : In behavioral studies with cocaine self-administered rats, 1-MeTIQ demonstrated anti-addictive properties by attenuating cravings and withdrawal symptoms .

In Vitro and In Vivo Studies

Various studies have evaluated the compound's effects both in vitro and in vivo:

Study TypeFindings
In VitroExhibits antioxidant activity and inhibits MAO activity.
In VivoProtects against neurotoxicity from MPTP; improves dopamine metabolism in rodent models.

Comparative Analysis with Similar Compounds

1-MeTIQ can be compared with other related compounds to highlight its unique properties:

CompoundSimilaritiesDifferences
1,2,3,4-TetrahydroisoquinolineStructural similarityLacks methyl group; different potency
1-Methyl-1,2,3,4-tetrahydroisoquinolineSimilar structureDifferent biological activities
QuinolineOxidized form of tetrahydroquinolineDistinct chemical properties

Case Studies and Clinical Relevance

Research findings indicate that 1-MeTIQ holds promise for therapeutic applications in treating neurodegenerative diseases and substance abuse disorders. For instance:

  • A study demonstrated that systemic administration of 1-MeTIQ produced antidepressant-like effects comparable to imipramine in animal models .
  • Another investigation highlighted its potential as a treatment for conditions like Alzheimer's disease due to its interaction with P2X receptors involved in neuroinflammation .

Q & A

Q. What are the standard synthetic routes for 1-methyl-1,2,3,4-tetrahydro-5-quinolinamine, and how can reaction conditions be optimized?

The compound is typically synthesized via the Pictet–Spengler reaction , involving condensation of biogenic amines with aldehydes or α-keto acids under controlled conditions . Key parameters include:

  • Catalysts : Use of BiCl₃ or sodium triacetoxyborohydride for efficient cyclization or reduction .
  • Solvents : Polar aprotic solvents like DMSO or THF enhance reaction efficiency .
  • Temperature : Mild heating (40–60°C) or room temperature, depending on the stability of intermediates .
    For example, nitro-group reduction in intermediates (e.g., using Pd/C and H₂ in ethanol) yields the amine product with >70% efficiency .

Q. How is the structural integrity of this compound confirmed?

  • NMR spectroscopy : Key ¹H NMR peaks include aliphatic protons (δ 1.56–2.20 ppm for methyl and methylene groups) and aromatic protons (δ 6.20–6.63 ppm for the quinoline ring) .
  • Mass spectrometry : ESI-MS data (e.g., m/z 248.2 [M+1]⁺) validate molecular weight .
  • IR spectroscopy : Amine N-H stretches (~3300 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Preferentially dissolves in ethanol, dichloromethane, or DMSO due to hydrophobic bicyclic structure; limited aqueous solubility .
  • Stability : Store under inert gas (argon) at –20°C to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective routes face challenges due to the compound’s stereogenic centers. Strategies include:

  • Chiral catalysts : Use of chiral boron reagents or enzymes to control cyclization .
  • Chromatographic resolution : Chiral columns (e.g., cellulose-based) separate enantiomers post-synthesis, though yields may drop to ~50% .
    For example, (±)-isomers of related tetrahydroquinolines were resolved using preparative HPLC, but scalability remains an issue .

Q. What biological mechanisms are hypothesized for this compound, and how can they be validated?

While direct data are limited, structural analogs (e.g., tetrahydroisoquinolines) suggest potential neuroprotective or dopaminergic activity :

  • In vitro assays : Measure binding affinity to dopamine receptors (D2/D3) using radioligand displacement .
  • In vivo models : Test in Parkinson’s disease models (e.g., MPTP-treated marmosets) to assess dopamine preservation, as seen with modafinil .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to identify target pathways (e.g., mitochondrial protection) .

Q. How can contradictory yield data in synthetic protocols be resolved?

Discrepancies in yields (e.g., 52% vs. 90% for similar reductions) arise from:

  • Impurity profiles : Residual solvents (e.g., THF) or unreacted intermediates may skew yields; optimize purification via flash chromatography (Biotage systems) or recrystallization .
  • Catalyst activity : Batch variability in Pd/C or NaBH₄ quality; pre-test catalysts using control reactions .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 1,2,3,4-tetrahydroquinoline derivatives with HCl) .
  • Prodrug design : Introduce ester or amide groups at the amine site for gradual hydrolysis in vivo .
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to bypass rapid hepatic clearance .

Q. How do substituents on the quinoline ring affect bioactivity?

  • Electron-withdrawing groups (e.g., trifluoromethyl at C6): Increase metabolic stability but may reduce receptor affinity .
  • Amino groups (e.g., at C5): Critical for hydrogen bonding with biological targets; methylation here abolishes activity in related compounds .
  • Stereochemistry : cis- vs. trans-configurations at C1 and C4 alter conformational flexibility and binding kinetics .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); target >95% purity .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous hydrogenation reactors reduce batch variability and scale-up risks .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 48 hours) .

Safety and Handling

  • Toxicity : Similar tetrahydroquinolines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats); handle with nitrile gloves and fume hoods .
  • Waste disposal : Neutralize amine-containing waste with 1M HCl before incineration .

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